![molecular formula C11H10N4O2 B2724477 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide CAS No. 1203363-48-7](/img/structure/B2724477.png)
2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide
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Description
2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OP3A and is a pyridazine derivative.
Scientific Research Applications
Synthesis of Novel Chemical Structures
Synthesis and Characterization
Research has led to the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, utilizing similar compounds as starting materials. These processes involve reactions with various compounds, leading to the formation of fused azines and naphthyridine derivatives, highlighting the chemical versatility and potential for creating novel molecular structures (Ibrahim & Behbehani, 2014).
Potential Biological Activities
Antimicrobial Activity
A study on pyrimidinone and oxazinone derivatives, using related starting materials, demonstrated significant antimicrobial properties. These compounds exhibited good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, suggesting potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Cardiotonic Activity
The discovery of dihydropyridazinone derivatives as potent positive inotropes in dogs highlights the potential application of related compounds in cardiology. These findings suggest a promising avenue for the development of new treatments for cardiac conditions, showcasing the relevance of such chemical structures in medical research (Robertson et al., 1986).
Pharmaceutical Importance
The synthesis and evaluation of 2H-1,4-pyridoxazin-3-(4H)-ones derivatives underline their significance in pharmaceutical research. These compounds serve as skeletons for designing biologically active compounds with a range of activities, including anti-inflammatory and MAO inhibitors, emphasizing their utility in drug discovery and development (Amardeep, 2013).
properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-10(14-9-3-1-5-12-7-9)8-15-11(17)4-2-6-13-15/h1-7H,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCVLGUTTRIOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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